[(3-Fluorophenyl)methyl](prop-2-en-1-yl)amine
Description
(3-Fluorophenyl)methylamine is a secondary amine featuring a 3-fluorobenzyl group and an allyl (prop-2-en-1-yl) substituent. While direct pharmacological data for this compound is absent in the provided evidence, its structural analogs (e.g., indole- or thiophene-containing allylamines) are associated with bioactivity, such as cholinesterase inhibition or receptor modulation .
Properties
IUPAC Name |
N-[(3-fluorophenyl)methyl]prop-2-en-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c1-2-6-12-8-9-4-3-5-10(11)7-9/h2-5,7,12H,1,6,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSVRIREXKOTFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1=CC(=CC=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluorophenyl)methylamine typically involves the reaction of 3-fluorobenzyl chloride with allylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of (3-Fluorophenyl)methylamine may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Fluorophenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding amine or alkane.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(3-Fluorophenyl)methylamine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe to study the interactions of fluorinated compounds with biological systems.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (3-Fluorophenyl)methylamine depends on its specific application. In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity for its molecular targets. The allyl group can also influence the compound’s reactivity and metabolic stability.
Comparison with Similar Compounds
Substituent Variations in Benzyl Allylamines
The following table summarizes key physicochemical properties of (3-Fluorophenyl)methylamine and its closest analogs:
| Compound Name | Molecular Formula | Molecular Weight | Substituent (Aromatic Ring) | Purity (%) | CAS Number | Key References |
|---|---|---|---|---|---|---|
| (3-Fluorophenyl)methylamine | C10H12FN | 165.21* | 3-Fluorophenyl | N/A | N/A | |
| (2-Fluorophenyl)methylamine hydrochloride | C10H13ClFN | 199.67 | 2-Fluorophenyl | N/A | 1158194-34-3 | |
| (3-Chlorophenyl)methylamine | C10H12ClN | 181.66 | 3-Chlorophenyl | 95.0 | 893591-54-3 | |
| (2,4-Dimethylphenyl)methylamine | C12H17N | 175.27* | 2,4-Dimethylphenyl | N/A | N/A |
Key Observations :
- Halogen Effects : The 3-fluoro analog (165.21 g/mol) is lighter than the 3-chloro derivative (181.66 g/mol) due to fluorine’s lower atomic mass. Chlorine’s larger size and polarizability may enhance intermolecular interactions compared to fluorine .
- Positional Isomerism : The 2-fluoro isomer (CAS: 1158194-34-3) is available as a hydrochloride salt, suggesting improved solubility in polar solvents compared to the free base .
- Methyl Substitution : The 2,4-dimethylphenyl analog (C12H17N) introduces steric hindrance, which could reduce reactivity at the amine center .
Heterocyclic Allylamine Derivatives
Allylamines with heterocyclic substituents exhibit distinct electronic and pharmacological profiles:
| Compound Name | Molecular Formula | Molecular Weight | Heterocycle | Key Properties | References |
|---|---|---|---|---|---|
| (Furan-2-yl)methyl(prop-2-en-1-yl)amine | C9H13NO | 151.21 | Furan | Liquid, RT storage; potential for H-bonding | |
| (prop-2-en-1-yl)[(thiophen-2-yl)methyl]amine | C8H11NS | 153.25 | Thiophene | Liquid; sulfur enhances π-conjugation | |
| 2-(5-Methoxy-1H-indol-3-yl)ethyl(prop-2-en-1-yl)amine | C15H20N2O | 244.34* | Indole | Detected in bioactive mixtures |
*Calculated molecular weight.
Key Observations :
- Electron-Rich Heterocycles: Thiophene and furan derivatives (C8H11NS and C9H13NO) may exhibit enhanced π-π stacking or charge-transfer interactions compared to purely aromatic benzyl analogs .
- Indole Derivatives : The indole-containing analog (C15H20N2O) shares the allylamine moiety but incorporates a 5-methoxyindole group, a structure linked to serotonin receptor modulation in related compounds .
Functional Group Modifications
- Dimethylamino Substituents: [2-(Dimethylamino)-1-phenylethyl][(3-fluorophenyl)methyl]amine (C17H21FN2) introduces a tertiary amine, significantly altering electronic properties and solubility .
Discussion
- Synthetic Accessibility : Allylamines are typically synthesized via nucleophilic substitution between amines and allyl halides, as seen in (e.g., NaH/allyl bromide in THF) . The 3-fluoro analog’s synthesis likely follows similar protocols.
- Physicochemical Trends: Fluorine and chlorine substituents improve metabolic stability, while heterocycles like thiophene enhance electronic diversity.
Biological Activity
(3-Fluorophenyl)methylamine is a compound of interest in medicinal chemistry due to its unique structural features, which include a fluorinated aromatic ring and an allylic amine. This article delves into its biological activity, mechanisms of action, and potential applications in drug development.
Chemical Structure and Properties
The molecular formula of (3-Fluorophenyl)methylamine is CHFN, and it features a prop-2-en-1-yl group attached to a 3-fluorophenyl moiety. The presence of fluorine enhances the compound's lipophilicity and metabolic stability, which are critical for its biological activity.
Structural Information
| Property | Value |
|---|---|
| Molecular Formula | CHFN |
| SMILES | C=CCNCC1=CC(=CC=C1)F |
| InChI | InChI=1S/C10H12FN/c1-2-6-12... |
| CAS Number | 907973-43-7 |
The biological activity of (3-Fluorophenyl)methylamine is primarily attributed to its interaction with specific molecular targets, including neurotransmitter receptors and enzymes. The fluorophenyl group enhances binding affinity to these targets, while the prop-2-en-1-yl group contributes to the compound's overall stability and reactivity.
Biological Activity
Research indicates that (3-Fluorophenyl)methylamine may exhibit several biological activities:
1. Neurotransmitter Modulation
Studies suggest that compounds with similar structures can act as agonists for trace amine-associated receptors (TAARs), which are involved in neurotransmission. In vitro assays demonstrated that certain derivatives could activate TAARs at concentrations as low as 1 μM .
2. Anticancer Potential
The compound's structure positions it as a potential candidate for anticancer drug development. Its ability to modulate enzyme activity may affect cancer cell proliferation pathways. For instance, related compounds have shown efficacy in inhibiting cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Study 1: TAAR Activation
In a study evaluating the agonistic activity against TAARs, (3-Fluorophenyl)methylamine was compared with known agonists. The results indicated that modifications in the fluorinated aromatic system significantly affected receptor activation levels, highlighting the importance of structural optimization in drug design .
Case Study 2: Enzyme Inhibition
Another study investigated the compound's potential as an enzyme inhibitor. Using various assays, it was found that (3-Fluorophenyl)methylamine could inhibit specific phospholipases involved in lipid metabolism, suggesting its utility in treating conditions associated with dysregulated lipid profiles .
Research Findings
Recent findings emphasize the compound's role as a versatile building block in drug development:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
